molecular formula C8H10N2O2 B1425395 2-Pyridinecarboxylic acid, 4-(methylamino)-, methyl ester CAS No. 1256817-30-7

2-Pyridinecarboxylic acid, 4-(methylamino)-, methyl ester

Cat. No. B1425395
M. Wt: 166.18 g/mol
InChI Key: PDIFHRZGSTXTJE-UHFFFAOYSA-N
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Description

“2-Pyridinecarboxylic acid, 4-(methylamino)-, methyl ester” is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 . It is also known as “methyl 2-(aminomethyl)isonicotinate” or "methyl 2-(aminomethyl)pyridine-4-carboxylate" .


Molecular Structure Analysis

The molecular structure of “2-Pyridinecarboxylic acid, 4-(methylamino)-, methyl ester” can be represented by the InChI code: 1S/C8H10N2O2/c1-12-8(11)6-2-3-10-7(4-6)5-9/h2-4H,5,9H2,1H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 166.18 . More detailed physical and chemical properties such as boiling point, melting point, and solubility were not found in the sources I accessed.

Scientific Research Applications

Synthesis and Chemical Applications

  • Chemical Synthesis and Structural Characterization : This compound serves as an intermediate in the synthesis of various N-alkyl-4-chloro-2-pyridine carboxamides, showcasing its versatility in organic synthesis. These compounds are confirmed through techniques like IR, 1H NMR, and ESI-MS, indicating its utility in generating compounds with potential applications in chemistry and materials science (Pan Qing-cai, 2011).

  • Antimicrobial Agent Synthesis : It is also used in the preparation of pyridine-bridged bis-carboxamide Schiff's bases, starting from pyridinedicarbonyl dichloride. These compounds exhibit significant antimicrobial activity, highlighting its role in developing new therapeutic agents (M. Al-Omar & A. Amr, 2010).

  • Hyperbranched Polymeric Materials : The compound is instrumental in synthesizing hyperbranched aromatic polyimides via polyamic acid methyl ester precursors. These polyimides are notable for their solubility in common organic solvents, offering potential applications in advanced materials (Kazuhiro Yamanaka et al., 2000).

  • Organometallic Chemistry : In organometallic synthesis, it is used for preparing triorganostannyl esters of pyridinylimino substituted aminobenzoic acids, contributing to the study of metal-organic frameworks and their physical properties (D. Tzimopoulos et al., 2010).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

methyl 4-(methylamino)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-9-6-3-4-10-7(5-6)8(11)12-2/h3-5H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIFHRZGSTXTJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyridinecarboxylic acid, 4-(methylamino)-, methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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